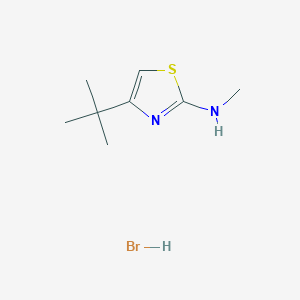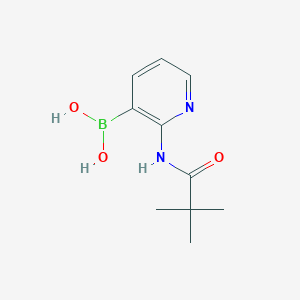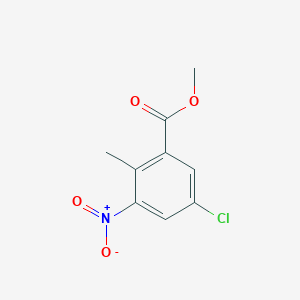![molecular formula C17H20Cl3NO B1394683 3-{2-[(2,4-二氯-1-萘基)氧]-乙基}哌啶盐酸盐 CAS No. 1219948-91-0](/img/structure/B1394683.png)
3-{2-[(2,4-二氯-1-萘基)氧]-乙基}哌啶盐酸盐
描述
3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is a synthetic compound noted for its extensive use in various scientific and industrial fields. The compound is characterized by its unique molecular structure, which incorporates piperidine and dichloronaphthalene moieties linked via an oxyethyl bridge. This structure imparts distinctive chemical properties to the compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of other complex molecules. Its unique structure allows for varied chemical modifications, making it a valuable tool in organic synthesis.
Biology and Medicine: In biology and medicine, 3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is explored for its potential therapeutic properties. It is investigated for its interactions with biological molecules, which may lead to the development of new drugs.
Industry: Industrially, the compound is utilized in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for producing high-performance polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride typically involves the reaction of 2,4-dichloronaphthalene with ethylene oxide under acidic conditions to form 2-[(2,4-dichloro-1-naphthyl)oxy]ethanol. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine, followed by hydrochloric acid treatment to yield the desired hydrochloride salt. Reaction conditions often include a controlled temperature range of 60-80°C and the use of a suitable solvent such as toluene or methanol.
Industrial Production Methods: Industrial production of this compound scales up the laboratory synthetic methods, focusing on optimizing yield and purity. Key steps include:
Efficient mixing and reaction control to maintain consistent temperature and pH.
Use of industrial-grade reagents and solvents.
Implementation of purification techniques like recrystallization and chromatography to ensure high-purity product.
化学反应分析
Types of Reactions: 3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride primarily undergoes substitution reactions. It can also participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents include:
Nucleophiles like hydroxide ions for substitution reactions.
Oxidizing agents such as potassium permanganate for oxidation reactions.
Reducing agents like sodium borohydride for reduction reactions.
Major Products: The major products depend on the reaction type. For nucleophilic substitution, products include derivatives with varied nucleophile substitutions. Oxidation may yield quinone derivatives, while reduction typically produces more saturated compounds.
作用机制
The mechanism by which 3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride exerts its effects involves binding to specific molecular targets, disrupting normal cellular functions. Its dichloronaphthalene moiety is known to interact with lipid membranes, altering their permeability and stability. The piperidine portion interacts with various enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds:
2-[(2,4-Dichloro-1-naphthyl)oxy]ethanol
Piperidine derivatives
Other dichloronaphthalene compounds
Uniqueness: 3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride stands out due to its combined structural elements. Its oxyethyl linkage differentiates it from simpler derivatives, providing unique reactivity and interaction profiles in both chemical and biological contexts. The compound's structural versatility and multifaceted applications make it a distinct and valuable entity in scientific research and industrial applications.
属性
IUPAC Name |
3-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO.ClH/c18-15-10-16(19)17(14-6-2-1-5-13(14)15)21-9-7-12-4-3-8-20-11-12;/h1-2,5-6,10,12,20H,3-4,7-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCNRKGKUJGKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Fluoro-4-[(1-methylsulfanyl-2-nitroethenyl)amino]phenol](/img/structure/B1394609.png)

![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)

![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)





